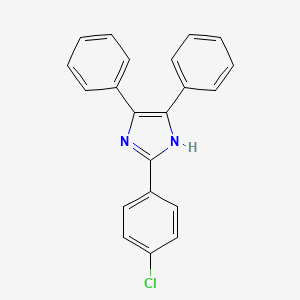

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (2-CPPDI) is an imidazole compound that has been extensively studied and utilized in both medicinal and scientific research applications. 2-CPPDI is a synthetic compound that is composed of two phenyl rings and a chlorine atom. It is structurally similar to the naturally occurring compound, histamine, and has been found to exhibit similar biological properties. This compound has been used in numerous scientific applications, including the synthesis of other compounds, as well as a wide range of biochemical and physiological studies.

Scientific Research Applications

Microwave-Assisted Synthesis and Crystal Structure

- A study by Saberi et al. (2009) focused on the synthesis of a related compound using a microwave oven. They confirmed the structure through X-ray diffraction, highlighting its potential in facilitating efficient synthesis methods in chemistry (Saberi et al., 2009).

Crystal Structure Analysis

- Sharma et al. (2019) analyzed the crystal structure of a similar compound, noting the presence of intermolecular hydrogen bonds and C–H⋅⋅⋅π interaction. This study provides insights into molecular interactions and structure (Sharma et al., 2019).

Molecular Docking Studies

- A 2018 study by Sharma et al. explored the inhibitory activity of related compounds against a target protein for antimicrobial agents. Their research combines crystal structure analysis with molecular docking studies, demonstrating the compound's potential in drug development (Sharma et al., 2018).

Photophysical and Theoretical Studies

- Somasundaram et al. (2018) conducted photophysical and theoretical studies on imidazole-based molecules, demonstrating their potential in fluorescence applications (Somasundaram et al., 2018).

Synthesis and Characterization of Novel Polymers

- Ghaemy et al. (2013) synthesized new polymers incorporating imidazole derivatives and studied their physical and optical properties, highlighting the compound's utility in polymer science (Ghaemy et al., 2013).

Corrosion Inhibition Properties

- Ouakki et al. (2019) investigated the corrosion inhibition properties of imidazole derivatives on mild steel, indicating its application in material science (Ouakki et al., 2019).

Synthesis and Antimalarial Activity

- Septiana et al. (2021) synthesized imidazole derivatives and evaluated their antimalarial activities, providing insights into potential pharmaceutical applications (Septiana et al., 2021).

Novel Antibacterial Agents

- A study by Antolini et al. (1999) explored analogues of imidazole derivatives as potential antibacterial agents, suggesting their relevance in the development of new antibiotics (Antolini et al., 1999).

properties

IUPAC Name |

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXBHEMXPUMJRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5496-32-2 |

Source

|

| Record name | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the crystal structure analysis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives?

A: Crystal structure analysis provides valuable information about the three-dimensional arrangement of atoms within a molecule. In the case of 4-(this compound-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one, a derivative of this compound, X-ray crystallography revealed that the molecules form chains along the b-axis due to C–H⋅⋅⋅O intermolecular hydrogen bonds []. Additionally, the structure exhibits C–H⋅⋅⋅π interactions and intramolecular C–H⋅⋅⋅N hydrogen bonds []. These interactions contribute to the compound's overall stability and solid-state packing. Understanding these structural features can be crucial for further derivatization and exploration of its potential applications.

Q2: Has this compound or its derivatives shown potential in any biological applications?

A: While the provided research excerpts don't offer specific details on biological activity, a related compound, 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, has been identified as a potential inhibitor of P38 MAP Kinase []. P38 MAP Kinase plays a crucial role in inflammatory responses and other cellular processes. The ability of this derivative to potentially modulate P38 MAP Kinase activity suggests that this compound and its analogs could be further investigated for their potential therapeutic applications in inflammation-related diseases.

Q3: What are the common synthetic approaches for preparing this compound derivatives?

A: While the provided research doesn't specify the synthetic procedure for this compound itself, a related study highlights the synthesis of 1,2,4,5-tetraaryl substituted imidazoles, including compounds similar in structure []. This synthesis involves a one-pot four-component reaction, which offers advantages like operational simplicity and high atom economy. Such approaches could be adapted and optimized for the synthesis of this compound and its derivatives.

Q4: What is the potential of computational chemistry in furthering the research on this compound?

A: Computational chemistry tools, such as molecular docking, can be used to predict the binding affinity and interactions of this compound and its derivatives with specific biological targets. A related study used molecular docking to understand the inhibitory activity of similar compounds against glucosamine 6-phosphate (GlcN-6-P) synthase, a target for antimicrobial agents []. Applying similar computational techniques to this compound could identify potential therapeutic targets and guide the design of new derivatives with improved activity and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)